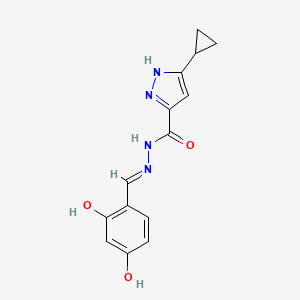
3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
Aplicaciones Científicas De Investigación
3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the scientific research applications of this compound include:
1. Cancer Research: this compound has been found to have anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This makes it a potential candidate for the development of new cancer therapies.
2. Neurodegenerative Diseases: this compound has been found to have neuroprotective effects. It has been shown to protect neurons from oxidative stress and prevent neurodegeneration. This makes it a potential candidate for the development of new therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Inflammation: this compound has been found to have anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in various animal models. This makes it a potential candidate for the development of new anti-inflammatory therapies.
Mecanismo De Acción
The mechanism of action of 3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is not fully understood. However, it has been proposed that the compound acts by inhibiting various enzymes and signaling pathways involved in cancer growth, neurodegeneration, and inflammation. The compound has been shown to inhibit the activity of various kinases and transcription factors, which are involved in cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. Some of the effects of this compound include:
1. Anticancer: this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Neuroprotective: this compound has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
3. Anti-inflammatory: this compound has been shown to reduce inflammation in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide in lab experiments include:
1. Wide range of applications: The compound has been found to have a wide range of applications in scientific research, making it a valuable tool for researchers in various fields.
2. Well-studied: The compound has been extensively studied, and its properties and effects are well understood.
3. High purity: The synthesis method of the compound has been optimized to achieve high yields and purity, ensuring that the results of lab experiments are reliable.
The limitations of using this compound in lab experiments include:
1. Limited availability: The compound is not widely available, and its synthesis is complex and time-consuming.
2. Cost: The synthesis of the compound is expensive, making it difficult for researchers with limited funding to use it in their experiments.
3. Safety concerns: The compound has not been extensively tested for its toxicity and safety, and caution should be exercised when handling it in lab experiments.
Direcciones Futuras
There are several future directions for the study of 3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide. Some of these include:
1. Development of new cancer therapies: The anticancer properties of the compound make it a potential candidate for the development of new cancer therapies.
2. Development of new neuroprotective therapies: The neuroprotective effects of the compound make it a potential candidate for the development of new therapies for neurodegenerative diseases.
3. Further study of the mechanism of action: The mechanism of action of the compound is not fully understood, and further study is needed to elucidate its molecular targets and signaling pathways.
4. Optimization of synthesis method: The synthesis method of the compound can be further optimized to achieve higher yields and purity, making it more accessible to researchers.
5. Toxicity and safety studies: The compound has not been extensively tested for its toxicity and safety, and further studies are needed to ensure its safety for use in humans.
Métodos De Síntesis
The synthesis of 3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide involves the reaction of cyclopropyl hydrazine, 2,4-dihydroxybenzaldehyde, and 1H-pyrazole-5-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, ultimately resulting in the formation of the desired product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Propiedades
IUPAC Name |
5-cyclopropyl-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-10-4-3-9(13(20)5-10)7-15-18-14(21)12-6-11(16-17-12)8-1-2-8/h3-8,19-20H,1-2H2,(H,16,17)(H,18,21)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUYPYMXHNDYSC-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)NN=CC3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-triethoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6004374.png)

![7-(1-azepanyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6004388.png)
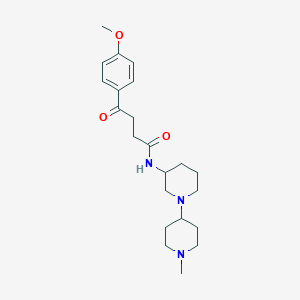
![4-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinyl}-1-isobutylpiperidine](/img/structure/B6004395.png)
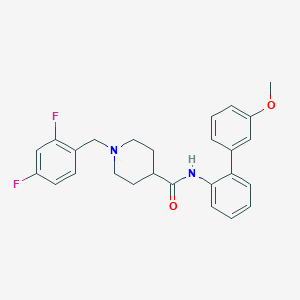
![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B6004407.png)
![N-[1-(4-allyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-hydroxyethyl]-4-methoxybenzamide](/img/structure/B6004410.png)
![7-bromo-2-(4-nitrobenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B6004412.png)
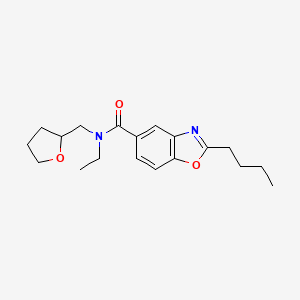
![2-[(2-methylbenzyl)thio]-4-quinazolinol](/img/structure/B6004427.png)
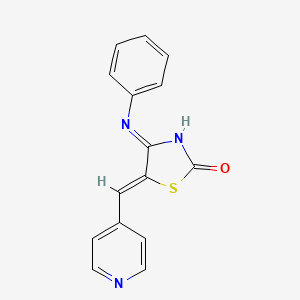

![4-(3,4-dichlorobenzyl)-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine hydrochloride](/img/structure/B6004455.png)